Erythromycin C
Description
Historical Context and Significance within Macrolide Antibiotic Research
The initial isolation of erythromycin (B1671065) in the early 1950s established the macrolide class as a crucial therapeutic agent [7, 9, 10, 23]. Erythromycin A quickly became the primary focus due to its potent antibacterial activity, leading to its widespread clinical use. The understanding gained from Erythromycin A's structure and mechanism of action spurred further research, resulting in the development of semi-synthetic derivatives like clarithromycin, roxithromycin, and azithromycin (B1666446). These derivatives were engineered to overcome some of Erythromycin A's limitations, such as acid instability and gastrointestinal side effects, thereby broadening the therapeutic landscape of macrolides [3, 9, 10, 17, 32, 33]. Erythromycin C, as one of the natural products of the erythromycin biosynthetic pathway, contributes to this historical context by providing a point of comparison and a subject for understanding the nuances of macrolide production and structure-activity relationships [4, 5, 6, 8, 15, 37]. Its presence alongside Erythromycin A in fermentation broths highlights the complexity of natural product biosynthesis and the ongoing efforts to characterize and potentially harness these diverse compounds.
Distinctive Features of this compound as a Research Subject
This compound is distinguished from Erythromycin A primarily by its sugar moieties. While both share the same 14-membered macrolactone ring (erythronolide A) and the desosamine (B1220255) sugar at position 5, this compound features mycarose (B1676882) at position 3, whereas Erythromycin A has cladinose (B132029) (3-O-methylmycarose) at this position [8, 14]. This seemingly minor structural difference results in a reduction in antibacterial potency, with this compound exhibiting approximately half the activity, or less, compared to Erythromycin A and B [6, 15, 37]. Beyond its inherent biological activity, this compound is recognized as an intermediate in the biosynthesis of erythromycin plos.org. Furthermore, its presence as a potential impurity in commercial erythromycin preparations necessitates its characterization for quality control purposes. The development of isotopically labeled versions, such as this compound-13, has also provided researchers with tools to trace metabolic pathways and serve as internal standards in analytical techniques like mass spectrometry nih.gov.
Overview of Key Academic Research Trajectories for this compound
Academic research involving this compound primarily follows several key trajectories:
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C36H65NO13 |
|---|---|
Molecular Weight |
719.9 g/mol |
IUPAC Name |
(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-4-[(4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-6-[(3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |
InChI |
InChI=1S/C36H65NO13/c1-13-24-36(10,45)29(40)19(4)26(38)17(2)15-35(9,44)31(50-33-27(39)23(37(11)12)14-18(3)46-33)20(5)28(21(6)32(42)48-24)49-25-16-34(8,43)30(41)22(7)47-25/h17-25,27-31,33,39-41,43-45H,13-16H2,1-12H3/t17-,18-,19+,20+,21-,22+,23+,24-,25?,27-,28+,29-,30+,31-,33?,34-,35-,36-/m1/s1 |
InChI Key |
MWFRKHPRXPSWNT-FAIBCODDSA-N |
SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)O)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)OC2C[C@@]([C@H]([C@@H](O2)C)O)(C)O)C)OC3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)O)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O |
Synonyms |
Erycette Erymax Erythromycin Erythromycin A Erythromycin C Erythromycin Lactate Erythromycin Phosphate Ilotycin Lactate, Erythromycin Phosphate, Erythromycin T Stat T-Stat TStat |
Origin of Product |
United States |
Erythromycin C Biosynthesis and Pathway Engineering
Discovery and Characterization of Erythromycin-Producing Organisms
The journey to understanding erythromycin (B1671065) biosynthesis began with the identification of its primary producing microorganisms.
The soil-dwelling actinomycete Saccharopolyspora erythraea (formerly Streptomyces erythraeus) is historically recognized as the principal source of erythromycins, including erythromycin A, B, and C mdpi.comresearchgate.net. This Gram-positive bacterium was first isolated from a Philippine soil sample in 1949, marking the beginning of erythromycin's clinical application mdpi.com. The erythromycin biosynthetic gene cluster in S. erythraea NRRL2338 has been extensively characterized, providing foundational knowledge for understanding macrolide antibiotic production plos.org.
Beyond S. erythraea, research has expanded to include other microbial sources. Actinopolyspora erythraea YIM90600, a halophilic actinomycete isolated from a salt field, has emerged as a significant discovery, being the only known erythronolide-producing extremophile plos.orgnih.govplos.orgdsmz.de. This organism not only produces erythromycin C but also novel erythromycin congeners like erythromycins H and I nih.gov. The genome mining of A. erythraea YIM90600 revealed a distinct erythromycin biosynthetic gene cluster, sharing high similarity with that of S. erythraea but with notable differences, such as the absence of eryBI and eryG genes plos.orgnih.gov. Studies on A. erythraea YIM90600 have proposed biosynthetic pathways for metabolites like 3'-demethyl-erythromycin C and erythronolide H (EH), with EH formation hypothesized to involve C-6/C-18 epoxidation and C-14 hydroxylation from 6-deoxyerythronolide B plos.orgnih.govplos.org. Notably, the cytochrome P450 oxidase EryKAc from this organism has been characterized and confirmed to function as a C-12 hydroxylase, distinct from a C-14 hydroxylase plos.orgnih.govplos.org.
Genetic and Enzymatic Basis of Polyketide Assembly Precursors
The core structure of erythromycin, the macrolactone ring, is assembled by a large multi-domain enzyme complex known as a Type I modular polyketide synthase (PKS).
The foundational aglycone of erythromycin is 6-deoxyerythronolide B (6dEB) nih.govresearchgate.netpitt.edurug.nlnih.govasm.orgplos.org. The biosynthesis of 6dEB is a highly orchestrated process catalyzed by the 6-deoxyerythronolide B synthase (DEBS), a megasynthase composed of multiple modules and domains nih.govpitt.edurug.nlnih.govacs.orgnih.govpnas.org. DEBS utilizes one propionyl-CoA starter unit and six (2S)-methylmalonyl-CoA extender units, sequentially condensing them through a series of enzymatic reactions including ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP) activities pitt.edurug.nlnih.govacs.orgnih.govpnas.org. Each module within DEBS is responsible for a single round of chain extension and modification, incorporating specific functional groups and stereochemistry into the growing polyketide chain nih.govpnas.orgnih.gov. For instance, the dehydratase (DH) domain, such as EryDH4 from DEBS module 4, catalyzes the dehydration step, introducing a trans-double bond into the intermediate nih.gov. The specificity of the AT domain dictates the choice of extender unit, with DEBS showing a preference for propionate (B1217596) as a starter unit and methylmalonate as an extender unit acs.orgnih.govpnas.org.
The DEBS complex is organized into six elongation modules, along with a loading module and a terminal thioesterase (TE) domain rug.nlnih.govpnas.org. The loading module initiates the process by loading the starter unit, while the subsequent modules sequentially add extender units, performing reduction, dehydration, and enoylation steps as dictated by the domains within each module nih.govpnas.orgnih.gov. The TE domain at the end of the assembly line is responsible for releasing the completed polyketide chain, typically through cyclization to form the macrolactone ring of 6dEB rug.nlnih.gov. The precise arrangement and function of these domains and modules are critical for the stereochemical fidelity and structural integrity of the 6dEB precursor pnas.orgnih.gov. Engineering efforts have focused on manipulating these modules, for example, by substituting AT and β-carbon processing domains from other PKSs, to generate novel macrolactone structures pnas.org.
Glycosylation Steps and Deoxysugar Biosynthesis
Following the formation of the 6dEB aglycone, the molecule undergoes crucial post-PKS modifications, primarily glycosylation, to yield the mature erythromycin structure. This compound is characterized by the presence of two deoxysugar moieties: D-desosamine and L-mycarose, attached to the macrolactone ring.
The biosynthesis of these deoxysugars involves dedicated gene clusters that convert common carbohydrate precursors like glucose-1-phosphate (G-1-P) into activated nucleoside diphosphate (B83284) (NDP)-sugars asm.orgplos.orgnih.gov. For instance, the pathway to L-mycarose involves enzymes that convert G-1-P to TDP-L-mycarose, while TDP-D-desosamine is synthesized from TDP-4-keto-6-deoxyglucose, an intermediate shared with the mycarose (B1676882) pathway asm.orgplos.orgnih.gov.
The attachment of these sugars to the 6dEB core is catalyzed by specific glycosyltransferases (GTs). The erythromycin biosynthetic pathway involves enzymes like EryBV (L-mycarosyltransferase) and EryCIII (D-desosaminyltransferase) for the sequential attachment of L-mycarose and D-desosamine, respectively researchgate.netasm.orgnih.gov.
A key step differentiating this compound from other congeners like erythromycin A or B is the hydroxylation at the C-12 position. This specific hydroxylation is catalyzed by the cytochrome P450 enzyme EryK, also known as this compound-12 hydroxylase researchgate.netnih.govwikipedia.orguniprot.orgresearchgate.netnih.gov. Erythromycin D (ErD) serves as the substrate for EryK, which hydroxylates the C-12 position to yield this compound (ErC) researchgate.netwikipedia.orguniprot.orgresearchgate.net. Research has shown that EryK exhibits a strong preference for ErD over erythromycin B (ErB) as a substrate, indicating that ErB is likely a shunt metabolite nih.gov. Furthermore, EryK has demonstrated substrate flexibility, being able to hydroxylate other macrolide substrates, suggesting its potential utility in generating novel macrolide structures through post-PKS hydroxylation nih.gov.
The successful reconstitution of erythromycin biosynthesis, including deoxysugar pathways and glycosylation steps, has been achieved in heterologous hosts like Escherichia coli, demonstrating the potential for engineering complex natural product pathways asm.orgplos.orgnih.gov. These efforts highlight the modularity of tailoring pathways and the flexibility of glycosyltransferases, enabling the creation of diverse erythromycin analogs plos.orgnih.govnih.govresearchgate.net.
Biosynthesis of L-Mycarose and D-Desosamine
The characteristic structure of this compound, like other erythromycins, includes two deoxysugar units: L-mycarose and D-desosamine, attached to the macrolactone aglycone (6-deoxyerythronolide B or a related precursor). The biosynthesis of these sugars is a complex process that begins with glucose-1-phosphate and involves multiple enzymatic steps to produce the activated nucleotide diphosphate (NDP)-sugar forms, TDP-L-mycarose and TDP-D-desosamine. plos.orgnih.govwikipedia.orgresearchgate.net
L-Mycarose Biosynthesis: The pathway for L-mycarose involves several key enzymes, including those responsible for deoxygenation and methylation. For instance, enzymes like TylCIII (a C-methyl transferase) and TylCVII are involved in the synthesis of 3,6-dideoxysugars, which are precursors to L-mycarose. plos.org
D-Desosamine Biosynthesis: The biosynthesis of D-desosamine is similarly complex, requiring a dedicated set of enzymes to convert glucose-1-phosphate through intermediates like TDP-4-keto-6-deoxy-D-glucose. Key enzymes in this pathway include those that catalyze deoxygenation, amination, and methylation steps. For example, DesI acts as an aminotransferase, and other enzymes like DesII, DesIII, DesIV, DesV, and DesVI are involved in its formation. nih.govwikipedia.orgresearchgate.net
Mycarosyl Transferase and Desosamine (B1220255) Transferase Activities
Once the activated sugar nucleotides are synthesized, they are attached to the macrolactone core by specific glycosyltransferases. These enzymes are critical for conferring the final antibiotic structure and activity.
Mycarosyl Transferase (EryBV): Erythronolide mycarosyltransferase, encoded by the eryBV gene, catalyzes the transfer of L-mycarose from TDP-β-L-mycarose to erythronolide B, yielding 3-α-L-mycarosylerythronolide B (MEB). This enzyme has also shown the ability to accept TDP-β-L-cladinose. uniprot.orgexpasy.orgenzyme-database.orgresearchgate.net
Desosamine Transferase (EryCIII): The attachment of D-desosamine to the macrolactone scaffold is mediated by the desosaminyl transferase, EryCIII. This enzyme, often working in conjunction with accessory proteins like EryCII, catalyzes the transfer of dTDP-3-dimethylamino-4,6-dideoxy-α-D-glucopyranose to the mycarosylated erythronolide B intermediate, forming Erythromycin D. researchgate.netontosight.aiwikipedia.orgresearchgate.net
Tailoring Modifications Leading to this compound
This compound is produced through specific "tailoring" modifications of earlier biosynthetic intermediates. These modifications often involve hydroxylation or methylation reactions.
EryK: C-12 Hydroxylation of Erythromycin D to this compound
A key step in the pathway leading to this compound is the hydroxylation of Erythromycin D at the C-12 position of the macrolactone ring. This reaction is catalyzed by the cytochrome P450 enzyme EryK. EryK exhibits a high substrate specificity, primarily acting on Erythromycin D to produce this compound. Erythromycin B is generally not a substrate for EryK. mdpi.comuniprot.orgresearchgate.netresearchgate.netresearchgate.net
Enzyme: EryK (this compound-12 hydroxylase) uniprot.org
Substrate: Erythromycin D (ErD) uniprot.orgresearchgate.net
Product: this compound (ErC) uniprot.orgresearchgate.net
Reaction: C-12 hydroxylation uniprot.orgresearchgate.netresearchgate.net
Post-Erythromycin C Biosynthetic Steps to Other Macrolides
This compound can serve as a precursor for the biosynthesis of other, more potent erythromycin derivatives, most notably Erythromycin A.
EryG: 3''-O-Methylation of this compound to Erythromycin A
The final step in the biosynthesis of Erythromycin A from this compound involves the methylation of the 3''-hydroxyl group on the mycarosyl moiety. This reaction is catalyzed by the S-adenosyl-L-methionine-dependent O-methyltransferase, EryG. EryG also has the capacity to methylate Erythromycin D, producing Erythromycin B, which can then be further processed. mdpi.comuniprot.orgenzyme-database.orgresearchgate.netnih.gov
Enzyme: EryG (Erythromycin 3''-O-methyltransferase) uniprot.orgenzyme-database.orgresearchgate.netnih.gov
Substrate: this compound uniprot.orgenzyme-database.org
Product: Erythromycin A uniprot.orgenzyme-database.org
Reaction: 3''-O-methylation uniprot.orgenzyme-database.org
Data Tables
| Enzyme Name | Gene Name | Primary Function | Substrate(s) | Product(s) | Reference(s) |
| EryK | eryK | C-12 Hydroxylation | Erythromycin D (ErD) | This compound (ErC) | uniprot.orgresearchgate.netresearchgate.net |
| EryG | eryG | 3''-O-Methylation | This compound | Erythromycin A | uniprot.orgenzyme-database.orgresearchgate.net |
| EryBV | eryBV | L-Mycarosyl Transfer | TDP-β-L-mycarose + Erythronolide B | TDP + 3-α-L-mycarosylerythronolide B | uniprot.orgexpasy.orgenzyme-database.org |
| EryCIII | eryCIII | D-Desosaminyl Transfer | TDP-3-dimethylamino-4,6-dideoxy-α-D-glucopyranose + 3-α-mycarosylerythronolide B | TDP + Erythromycin D | ontosight.aiwikipedia.orgresearchgate.net |
| EryF | eryF | 6S-Hydroxylation | 6-deoxyerythronolide B (6-DEB) | Erythronolide B (EB) | researchgate.netmdpi.com |
Compound Name List
Erythromycin A
Erythromycin B
this compound
Erythromycin D
6-deoxyerythronolide B (6-DEB)
Erythronolide B (EB)
3-α-L-mycarosylerythronolide B (MEB)
L-Mycarose
D-Desosamine
TDP-L-mycarose
TDP-D-desosamine
Relationship of this compound to Megalomicin (B10785579) Biosynthesis Pathways
This compound plays a crucial role as an intermediate in the biosynthesis of related macrolide antibiotics, most notably Megalomicin A. Megalomicin A is structurally similar to this compound, differing primarily by the addition of an α-L-megosamine sugar moiety at the C-6 position of the macrolactone ring asm.orgresearchgate.netasm.org. The biosynthetic pathways for erythromycins and megalomicins share common steps up to the formation of this compound, which serves as the final common intermediate for both Erythromycin A and Megalomicin A asm.orgasm.org.
Specifically, the conversion of Erythromycin D to this compound involves a hydroxylation step at the C-12 position, catalyzed by the P450 hydroxylase encoded by the megK gene researchgate.netresearchgate.net. Subsequently, the attachment of the TDP-L-megosamine sugar to this compound at the C-6 hydroxyl group, mediated by the megosaminyltransferase encoded by the megDI gene (often with a helper protein encoded by megDVI), leads to the formation of Megalomicin A researchgate.netresearchgate.net. The gene cluster responsible for megalomicin biosynthesis from Micromonospora megalomicea has been a valuable resource for identifying genes encoding the necessary deoxysugar biosynthetic and tailoring enzymes required to convert the macrolide aglycone, 6-deoxyerythronolide B (6dEB), into this compound asm.orgnih.govnih.govresearchgate.net.
Synthetic Biology and Pathway Engineering for this compound Production
The development of heterologous expression systems in tractable microbial hosts, such as Escherichia coli, has been a cornerstone in advancing the production and understanding of this compound. This approach leverages synthetic biology tools to assemble and express the complex gene clusters required for its biosynthesis.
Heterologous Expression of this compound Biosynthetic Genes in Model Organisms (e.g., Escherichia coli)
Significant progress has been made in reconstituting the this compound biosynthetic pathway in Escherichia coli. This has been achieved by expressing a set of 17 heterologous genes, primarily sourced from the megalomicin gene cluster asm.orgnih.govnih.govresearchgate.net. These genes were organized into two artificial operons designed to carry out the necessary steps:
Mycarose Operon: This operon comprises seven genes responsible for the biosynthesis of TDP-l-mycarose, a crucial deoxysugar. It also includes genes for a 6dEB mycarosyl transferase and a 6dEB 6-hydroxylase asm.orgnih.govnih.govresearchgate.net.
Desosamine Operon: This operon contains six genes required for the synthesis of TDP-d-desosamine, an intermediate formed in the mycarose pathway. It also encodes a desosamine transferase, a 6dEB 12-hydroxylase, and the rRNA methyltransferase ErmE, which confers host resistance to macrolide antibiotics asm.orgnih.govnih.govresearchgate.net.
When these operons were expressed in an E. coli strain engineered to produce the macrolide aglycone 6-deoxyerythronolide B (6dEB), the production of this compound and Erythromycin D was successfully demonstrated asm.orgnih.govnih.govresearchgate.net. While initial yields were modest (e.g., around 0.4 mg/L for Ery C), this achievement validated the feasibility of producing complex glycosylated polyketides in E. coli and laid the groundwork for future yield improvements asm.orgresearchgate.net. Similar strategies involving the expression of erythromycin biosynthetic genes have also been explored in other heterologous hosts like Streptomyces species using integrative plasmid systems conicet.gov.arnih.gov.
Strategies for Enhancing Yield and Purity of this compound Through Genetic Manipulation
Despite the success in heterologous production, the yields of this compound remain a challenge, necessitating further metabolic and genetic engineering efforts. Strategies to enhance production focus on optimizing precursor supply, fine-tuning gene expression, and improving the efficiency of specific enzymatic steps.
Precursor Supply: Erythromycin biosynthesis is heavily reliant on precursors such as propionyl-CoA and methylmalonyl-CoA. Engineering metabolic pathways within the host organism to increase the intracellular availability of these precursors is critical for boosting erythromycin titers frontiersin.orgresearchgate.net. Research has explored various pathways for propionyl-CoA generation in E. coli and identified specific enzymes, like propionyl-CoA synthetase SACE_1780, that are resistant to propionylation feedback inhibition, leading to improved yields researchgate.netacs.org.
Host Engineering: Reducing the metabolic burden on the host organism by minimizing the number of heterologous genes or plasmids can also contribute to higher yields rsc.org.
Combinatorial Biosynthesis for Novel this compound Analogs
The modular nature of polyketide synthases (PKSs), the primary enzymes responsible for constructing the macrolactone core of erythromycins, provides a powerful platform for combinatorial biosynthesis. This approach allows for the rational design and generation of novel macrolide structures by manipulating the genes encoding these megasynthases or the downstream tailoring enzymes.
Rational Design of Biosynthetic Pathways for Diversified Scaffolds
The inherent modularity of PKSs, where individual modules are responsible for specific steps in chain elongation, allows for the combinatorial assembly of novel polyketide backbones. This can be achieved by:
Domain/Module Swapping: Substituting or altering specific domains within PKS modules, such as acyltransferase (AT) or ketoreductase (KR) domains, can introduce variations in substrate specificity and stereochemistry, leading to the formation of analogs with modified carbon centers or hydroxyl group configurations pnas.orgtandfonline.comresearchgate.net. For instance, swapping domains from the erythromycin PKS with those from other PKSs has generated libraries of over 50 macrolides pnas.org.
Precursor-Directed Biosynthesis: This strategy involves providing the host organism with modified precursor molecules or using engineered enzymes with relaxed substrate specificity to incorporate non-natural building blocks into the growing polyketide chain tandfonline.comfrontiersin.org.
These methods enable the creation of "unnatural" natural products that would be difficult or impossible to synthesize through traditional chemical methods pnas.orgtandfonline.comnih.gov.
Exploration of Gene Clusters for Producing Bioactive Glycosylated Compounds
The glycosylation steps in this compound biosynthesis are critical for its bioactivity and provide further opportunities for diversification. The successful heterologous production of this compound in E. coli underscores the potential for synthesizing novel 6-deoxysugars and creating diverse glycosylated compounds asm.orgnih.govresearchgate.net.
Glycosyltransferase Engineering: Manipulating the genes encoding glycosyltransferases, which attach sugar moieties to the macrolactone core, can lead to the production of analogs with altered glycosylation patterns. This can involve using enzymes with relaxed substrate specificity or incorporating glycosyltransferases from different pathways tandfonline.com.
Genome Mining and Cluster Activation: Exploring the genomes of diverse microorganisms, particularly actinomycetes, can reveal "silent" or low-expressed gene clusters encoding novel glycosylated compounds frontiersin.org. Strategies such as PCR-based screening, gene inactivation, and activation of these clusters can lead to the discovery and production of new bioactive molecules.
By combining these approaches, researchers can systematically engineer biosynthetic pathways to generate libraries of this compound analogs with diversified scaffolds and glycosylation patterns, paving the way for the discovery of new therapeutic agents.
Chemical Synthesis and Derivatization of Erythromycin C Scaffolds
Reactivity Studies of Specific Sites in Erythromycin (B1671065) C Derivatives
Chemical Transformations at the C12-21 Alkene Position (e.g., Epoxidation, Cycloaddition)
Erythromycin C possesses a C11-C12 double bond within its macrolactone ring, which is analogous to the C11-C12 alkene position discussed in Erythromycin A derivatives nih.govresearchgate.net. This alkene moiety is amenable to various electrophilic addition reactions. For instance, epoxidation of this double bond using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), can yield the corresponding epoxide with high stereoselectivity, typically from the β-face of the macrolactone nih.govresearchgate.net. This epoxide intermediate is a versatile synthon that can be further opened with nucleophiles, introducing diverse functionalities at the C-21 position and potentially altering the molecule's interaction with biological targets nih.gov.
Cycloaddition reactions are also feasible at this alkene. Treatment of Erythromycin derivatives containing the C11-C12 alkene with diazomethane (B1218177) has been shown to undergo a [3+2] cycloaddition, forming a pyrazoline derivative nih.govresearchgate.net. These transformations highlight the reactivity of the C11-C12 double bond, enabling the introduction of novel heterocyclic systems onto the macrolide scaffold, which can be crucial for structure-activity relationship (SAR) studies nih.gov.
Introduction of Novel Chemical Moieties for Structure-Activity Relationship (SAR) Studies
The exploration of SAR for this compound involves the strategic introduction of new chemical moieties across its scaffold. Modifications often target the hydroxyl groups, the amino sugar, or the macrolactone ring itself. For example, the C-6 hydroxyl group has been a site for tethering aryl groups, leading to derivatives with potent protein synthesis inhibitory activity and efficacy against multidrug-resistant pathogens nih.govacs.org. Research has also focused on modifying the desosamine (B1220255) sugar, particularly the 3''-N-dimethylamino group, to alter pharmacokinetic properties and biological interactions researchgate.netgoogle.comnih.govacs.org. Furthermore, modifications at the C-9 position, such as the conversion to a ketolide structure (replacing the C9-ketone with a hydroxyl and forming a cyclic carbamate), have been instrumental in developing second and third-generation macrolide antibiotics with improved properties nih.govmdpi.comresearchgate.net.
Synthesis of N-Demethylated and Other Chemically Modified this compound Analogs
The synthesis of analogs with specific modifications, such as N-demethylation or alterations to the macrolactone, is crucial for understanding this compound's biological activity and for developing improved therapeutic agents.
Methodologies for Producing 3''-N-Demethyl Compounds
The synthesis of 3''-N-demethylated this compound analogs involves selective removal of one or both methyl groups from the tertiary amine of the desosamine sugar. One reported general methodology for achieving this involves reacting the erythromycin derivative with iodine in the presence of sodium acetate (B1210297) and methanol, followed by treatment with sodium hydroxide (B78521) researchgate.net. This method has been successfully applied to various erythromycin macrolides, including Erythromycin, Roxithromycin, Azithromycin (B1666446), and Clarithromycin, yielding the corresponding 3''-N-demethyl impurities with good yields, often exceeding 85% researchgate.net. Other N-demethylation strategies for tertiary amines, such as those employing chloroformates followed by reduction, are also applicable to erythromycin derivatives google.comnih.govresearchgate.net.
Application of Advanced Synthetic Methodologies in Erythromycin Chemistry
Advanced synthetic techniques are increasingly employed to access complex this compound derivatives and to explore novel chemical space.
Olefin Cross-Metathesis in Erythromycin Derivative Synthesis
Olefin cross-metathesis (CM) has emerged as a powerful tool for the synthesis of Erythromycin derivatives, particularly for elaborating the 6-O-allyl group or introducing new side chains nih.govacs.org. This reaction, typically catalyzed by ruthenium-based catalysts like Grubbs' first-generation catalyst, allows for the formation of new carbon-carbon double bonds by coupling two alkene partners. In the context of Erythromycin chemistry, CM has been used to synthesize 6-O-substituted derivatives, such as those bearing aryl-propenyl moieties, with excellent E-selectivity nih.govacs.org. The strategy involves reacting a 6-O-allyl protected erythronolide with a vinyl-containing partner, such as vinylquinoline, to construct complex side chains. While challenges like catalyst deactivation by nitrogen-containing moieties can arise, careful optimization of reaction conditions, catalyst loading, and substrate excess can lead to successful cross-metathesis reactions, expanding the repertoire of accessible Erythromycin analogs beilstein-journals.orgnih.gov.
Compound List
this compound
Erythromycin A
Erythromycin B
Erythromycin D
Erythromycin Estolate
Erythromycin Ethyl Succinate
Erythromycin Glucoheptonate
Erythromycin Lactobionate
Erythromycin Stearate
Clarithromycin
Roxithromycin
Azithromycin
Solithromycin
Cethromycin
ABT-773
6-deoxyerythronolide B
Tirandamycin C
Tirandamycin E
Tirandamycin M
Chemo-Enzymatic Approaches to Macrolide Diversification
Chemo-enzymatic strategies represent a powerful paradigm for generating structural diversity within complex natural product scaffolds, such as macrolide antibiotics. These approaches synergistically combine the precision of enzymatic catalysis with the versatility of chemical synthesis, enabling the modification of macrolides like this compound to explore novel chemical space and potentially uncover new bioactivities nih.govresearchgate.netchemrxiv.orgeco-vector.com. Macrolides, characterized by a large macrocyclic lactone ring to which one or more sugar moieties are attached, are biosynthesized by intricate multi-modular enzymes known as polyketide synthases (PKSs) nih.govchemrxiv.orgeco-vector.com. Following the initial assembly of the macrolactone core by PKSs, a suite of "tailoring" enzymes further modifies these structures through processes such as glycosylation, oxidation, and acylation, contributing significantly to their final form and function nih.govpnas.orgnih.govresearchgate.net. Chemo-enzymatic diversification leverages these tailoring enzymes, or engineered variants thereof, to introduce specific modifications at defined positions on the macrolide skeleton.
Enzymatic Tailoring of Macrolide Scaffolds
The diversification of macrolide antibiotics through enzymatic means primarily involves the action of specific classes of enzymes that catalyze a range of chemical transformations on the macrolide core or its attached sugar residues.
Glycosylation: Glycosyltransferases (GTs) are pivotal enzymes responsible for attaching carbohydrate units to macrolide aglycones. This glycosylation is crucial for modulating the antibiotic's potency, spectrum of activity, solubility, and pharmacokinetic profile pnas.orgnih.govmcmaster.caasm.orgwipo.int. For instance, macrolide glycosyltransferases, such as OleD from Streptomyces antibioticus, are capable of glycosylating erythromycin, typically transferring glucose to the 2'-hydroxyl group of the desosamine sugar pnas.orgmcmaster.ca. These enzymes can also play a role in the antibiotic's own biosynthesis, conferring self-resistance to the producing organism by inactivating the molecule intracellularly pnas.orgmcmaster.ca. This compound has been identified as a substrate in bioconversion experiments involving the biosynthesis of TDP-l-megosamine, demonstrating its utility in enzymatic glycosylation studies for generating novel macrolide derivatives nih.gov.
Oxidation and Hydroxylation: Cytochrome P450 monooxygenases (P450s) and other oxidoreductases are instrumental in introducing hydroxyl groups or other oxygenated functionalities at specific, often unactivated, carbon positions on the macrolide ring nih.govresearchgate.netchemrxiv.org. These enzymatic C-H functionalization reactions are vital for creating structural diversity and can be applied late in the synthetic pathway. PKS modules themselves often incorporate oxidative steps during biosynthesis, and isolated tailoring enzymes can be employed in vitro to perform precise oxidative modifications on macrolide intermediates or final products nih.govresearchgate.netchemrxiv.org.
Leveraging Polyketide Synthases (PKSs) for Diversification
The inherent modularity of PKSs, the enzymatic machinery responsible for the de novo synthesis of the macrolactone backbone, also offers a platform for diversification. By employing PKS systems with modified starter or extender units, or by engineering specific PKS modules, novel macrolactone scaffolds can be generated. These custom-synthesized macrolactones then serve as substrates for subsequent enzymatic tailoring reactions, such as glycosylation or oxidation, to produce a wider array of macrolide derivatives nih.govchemrxiv.orgnih.gov. For example, studies have utilized PKS systems to synthesize diverse 14-membered macrolactones from unnatural precursors, which were then elaborated through enzymatic glycosylation and hydroxylation chemrxiv.org.
The integration of these enzymatic transformations with chemical synthesis allows for a highly controlled and efficient route to complex macrolide analogs. This chemo-enzymatic approach is crucial for exploring structure-activity relationships and developing new therapeutic agents derived from natural macrolide scaffolds.
Summary of Chemo-Enzymatic Diversification Strategies
| Enzymatic Modification | Enzyme Class/Example | Typical Substrate | Purpose of Modification | Key References |
| Glycosylation | Glycosyltransferases (e.g., OleD, MGT, MegDI/MegDVI) | Macrolide aglycones (e.g., Erythromycin A, this compound) | Attaches sugar moieties, altering bioactivity, pharmacokinetics, and conferring host immunity. | pnas.orgnih.govmcmaster.caasm.orgwipo.intnih.gov |
| Oxidation/Hydroxylation | Cytochrome P450 monooxygenases, Oxidoreductases (e.g., PikC) | Macrolide scaffolds/intermediates | Introduces hydroxyl or other oxygenated groups, enabling site-specific C-H functionalization for novel derivatives. | nih.govresearchgate.netchemrxiv.org |
| Acylation | Acyltransferases (e.g., AT3 family) | Macrolide scaffolds, particularly sugar moieties | Attaches acyl groups, modifying lipophilicity and influencing biological interactions. | microbiologyresearch.org |
| PKS-mediated Assembly | Polyketide Synthases (PKS modules) | Activated carboxylic acid derivatives (e.g., malonyl-CoA, unnatural analogs) | Biosynthesis of diverse macrolactone cores, serving as precursors for subsequent enzymatic diversification. | nih.govchemrxiv.orgnih.gov |
Compound Names
this compound
Erythromycin A
Oleandomycin
Azithromycin
Clarimthromycin
Telithromycin
Solithromycin
Cethromycin
Juvenimicin
M-4365
Rosamicin
Pikromycin
Methymycin
Narbonolide
Megaloicmin A
12-deoxymegalomicin A
Mycinamicin I, II, IV
Molecular Mechanisms of Action of Macrolide Antibiotics Applicable to Erythromycin C Research
Ribosomal Target Binding Specificity
The efficacy of macrolides like Erythromycin (B1671065) C hinges on their precise binding to the bacterial ribosome, a complex molecular machine responsible for protein synthesis.
Macrolide antibiotics selectively target the large 50S subunit of the bacterial ribosome. msdmanuals.comnih.gov The primary binding site is composed of ribonucleic acid (RNA) rather than protein. asm.orgnih.gov Specifically, these antibiotics interact with the 23S ribosomal RNA (rRNA), a critical structural and catalytic component of the 50S subunit. drugbank.compatsnap.com
Research has identified that the binding pocket for macrolides is formed by the close spatial arrangement of two distinct regions of the 23S rRNA: the peptidyl transferase loop in domain V and hairpin 35 in domain II. nih.govnih.gov Key interactions occur with specific nucleotides within domain V, most notably adenine (B156593) residues at positions A2058 and A2059 (E. coli numbering). nih.govresearchgate.netnih.gov For erythromycin, a crucial hydrogen bond forms between its desosamine (B1220255) sugar moiety and nucleotide A2058, anchoring the drug to its target. researchgate.netresearchgate.net Mutations in these specific nucleotides can alter the conformation of the binding site, reduce the drug's affinity, and lead to bacterial resistance. nih.govnih.gov
| Component | Description | Role in Macrolide Binding |
| 50S Subunit | The large subunit of the bacterial 70S ribosome. | Contains the binding site for macrolide antibiotics. msdmanuals.com |
| 23S rRNA | The primary RNA component of the 50S subunit. | Forms the main structure of the macrolide binding pocket. asm.orgpatsnap.com |
| Domain V | A structural region of the 23S rRNA. | Contains the peptidyl transferase loop, a critical area for binding. nih.govnih.gov |
| Domain II | Another structural region of the 23S rRNA. | Contains hairpin 35, which contributes to the binding site. nih.govnih.gov |
| A2058/A2059 | Specific adenine nucleotides in Domain V. | Act as key contact points for macrolide interaction. researchgate.netnih.gov |
This table summarizes the key ribosomal components involved in the binding of macrolide antibiotics.
The macrolide binding site is strategically located within the 50S subunit at the entrance of the nascent peptide exit tunnel (NPET). asm.orgnih.govpnas.org This tunnel is a narrow conduit, approximately 100 Å long, through which newly synthesized polypeptide chains pass on their way out of the ribosome. nih.gov By binding near the tunnel's entrance, the macrolide molecule partially obstructs this passageway. patsnap.comnih.gov This position is close to, but distinct from, the peptidyl transferase center (PTC), the catalytic core of the ribosome where peptide bonds are formed. asm.orgpnas.org This placement allows the drug to physically impede the progression of the growing peptide chain. nih.gov
Inhibition of Bacterial Protein Synthesis
By binding to the ribosomal tunnel, Erythromycin C and other macrolides disrupt the process of translation, the synthesis of proteins from an mRNA template.
The primary consequence of macrolide binding is the inhibition of peptide chain elongation. ebsco.com The antibiotic acts as a steric block, preventing the growing polypeptide from moving through the exit tunnel. nih.gov This interference typically occurs after a short peptide of 3 to 10 amino acids has been formed. nih.gov The stalled progression of the nascent chain disrupts a critical step in the elongation cycle known as translocation. wikipedia.org Translocation is the movement of the ribosome along the mRNA, which includes shifting the peptidyl-tRNA (tRNA carrying the growing peptide) from the aminoacyl (A) site to the peptidyl (P) site. wikipedia.orgnbinno.com By preventing the nascent peptide from advancing, the macrolide indirectly but effectively halts this translocation process. wikipedia.org
Furthermore, some studies suggest that macrolides actively promote the premature dissociation of the peptidyl-tRNA from the ribosome. nih.govnih.govasm.org This "drop-off" of the incomplete peptide chain is a key aspect of the inhibitory mechanism, preventing the formation of functional, full-length proteins. nih.govnih.gov
The mechanism of this compound has been described to include the blocking of the A-site of ribosomes. nih.gov While the direct binding site is in the exit tunnel, its occupancy has allosteric consequences for the ribosome's functional centers. nih.gov By physically preventing the nascent peptide from elongating and the peptidyl-tRNA from translocating from the A-site to the P-site, the A-site remains occupied. wikipedia.org This prevents the next aminoacyl-tRNA from binding to the A-site, thereby blocking the addition of the next amino acid to the polypeptide chain and halting protein synthesis. wikipedia.org
Non-Antibacterial Molecular Mechanisms (Preclinical Studies)
Beyond their primary role as antibacterial agents, macrolides like erythromycin have demonstrated significant anti-inflammatory and immunomodulatory effects in preclinical research. These properties are independent of their antimicrobial activity and are of considerable interest for their potential therapeutic applications in chronic inflammatory diseases.
Anti-inflammatory and Immunomodulatory Actions at the Cellular Level
Preclinical studies have revealed that erythromycin possesses potent anti-inflammatory and immunomodulatory capabilities. nih.gov A key mechanism underlying these effects is the inhibition of neutrophil infiltration into inflamed tissues. nih.gov Research in mouse models of acute lung injury and periodontitis has shown that erythromycin can protect against inflammatory bone loss and fatal pulmonary inflammation by limiting the migration of neutrophils. jci.orgresearchgate.net
A novel molecular mechanism contributing to these actions is the upregulation of a secreted homeostatic protein known as Developmental Endothelial Locus-1 (DEL-1). jci.orgresearchgate.net DEL-1 plays a crucial role in regulating neutrophil recruitment, and its levels are often diminished in inflammatory conditions. Erythromycin has been found to induce DEL-1 transcription, thereby restoring its regulatory function and dampening the inflammatory response. jci.orgresearchgate.net This effect is specific, as other antibiotics like josamycin (B1673084) and penicillin did not produce the same outcome. jci.org The protective effects of erythromycin were not observed in mice deficient in DEL-1, confirming its central role in this anti-inflammatory pathway. jci.org
Furthermore, erythromycin has been shown to downregulate the expression of various cell adhesion molecules (CAMs) on endothelial cells, such as P-selectin, E-selectin, intercellular adhesion molecule-1 (ICAM-1), and vascular cell adhesion molecule-1 (VCAM-1). nih.gov By reducing the expression of these molecules, erythromycin interferes with the ability of leukocytes to adhere to the endothelium and migrate into tissues, further contributing to its anti-inflammatory profile. nih.gov
| Cellular Action | Observed Effect in Preclinical Studies | Associated Molecular Target/Pathway |
|---|---|---|
| Neutrophil Infiltration | Inhibited in lungs and periodontium | Upregulation of DEL-1 |
| Cell Adhesion Molecule Expression | Downregulated P-selectin, E-selectin, ICAM-1, VCAM-1 | Modulation of endothelial cell gene expression |
| Protection Against Inflammatory Damage | Reduced pulmonary inflammation and periodontal bone loss | DEL-1 dependent mechanisms |
Modulation of Host Gene Expression (e.g., cytokine gene expression in T-cells)
The immunomodulatory effects of erythromycin are also linked to its ability to modulate the expression of host genes, particularly those encoding cytokines in immune cells like T-lymphocytes. Cytokines are signaling proteins that play a critical role in orchestrating inflammatory responses.
Preclinical research has demonstrated that erythromycin can inhibit the expression of pro-inflammatory cytokine genes at the level of transcriptional regulation. nih.gov One of the key transcription factors involved in the expression of many inflammatory mediators is the nuclear factor kappa B (NF-κB). nih.gov Studies have shown that erythromycin can inhibit the activation of NF-κB in T-cells. nih.govnih.gov This inhibition, in turn, suppresses the expression of NF-κB-dependent genes, such as Interleukin-8 (IL-8), a potent chemoattractant for neutrophils. nih.gov
Interestingly, the inhibitory effect of erythromycin on cytokine expression appears to be selective. For instance, while it significantly inhibits the expression of IL-8, it does not affect the expression of Interleukin-2 (IL-2), another important cytokine in T-cell function. nih.govnih.gov This suggests a targeted mechanism of action rather than a general suppression of T-cell activity. The inhibition of NF-κB by erythromycin has been shown to occur through a calcineurin-independent signaling pathway. nih.govnih.gov In addition to IL-8, erythromycin has also been reported to suppress the production of other pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.govresearchgate.net In some contexts, it has been observed to upregulate the anti-inflammatory cytokine Interleukin-10 (IL-10). nih.govresearchgate.net
| Cytokine | Effect of Erythromycin on Expression | Cell Type Studied | Underlying Mechanism |
|---|---|---|---|
| Interleukin-8 (IL-8) | Inhibited | T-cells, Polymorphonuclear leukocytes | Inhibition of NF-κB transcriptional activation |
| Interleukin-2 (IL-2) | No significant inhibition | T-cells | Selective action on signaling pathways |
| Interleukin-6 (IL-6) | Inhibited | Airway epithelial cells, Gingival tissue | Transcriptional regulation |
| Tumor Necrosis Factor-alpha (TNF-α) | Inhibited | Whole blood | Transcriptional regulation |
| Interleukin-10 (IL-10) | Upregulated | Gingival tissue | Transcriptional regulation |
| Interleukin-17 (IL-17) | Inhibited | Gingival tissue | Transcriptional regulation |
Molecular Mechanisms of Resistance to Macrolide Antibiotics Relevant to Erythromycin C Research
Target Site Modification
The primary target for macrolide antibiotics is the 50S ribosomal subunit, where they bind to the 23S rRNA and inhibit protein synthesis. youtube.com Alterations in this binding site can significantly reduce the affinity of the antibiotic, rendering it ineffective.
The most prevalent mechanism of acquired resistance to macrolides, lincosamides, and streptogramin B (MLSB phenotype) is the methylation of the 23S rRNA. nih.govoup.comnih.gov This modification is catalyzed by a family of enzymes known as erythromycin (B1671065) ribosome methylases, which are encoded by various erm genes. nih.govasm.org These genes are often located on mobile genetic elements like plasmids and transposons, facilitating their horizontal transfer between bacteria. nih.govacmicrob.com
The Erm enzymes utilize S-adenosyl-L-methionine as a methyl donor to mono- or dimethylate a specific adenine (B156593) residue (A2058 in E. coli numbering) within the peptidyl transferase center of the 23S rRNA. nih.govnih.govusda.gov This methylation introduces a steric hindrance that prevents the binding of macrolide antibiotics to their target site, leading to high-level resistance. nih.govsemanticscholar.org Different classes of erm genes are prevalent in various bacterial species. For instance, ermA, ermB, and ermC are significant in the development of MLSB resistance in Staphylococcus aureus. nih.gov In streptococci, erm(B) and erm(A) (subclass erm(TR)) are commonly found. nih.govnih.gov
Table 1: Common erm Genes and Their Bacterial Hosts
| Gene | Predominant Bacterial Host(s) | Reference(s) |
|---|---|---|
| ermA | Staphylococcus aureus, Streptococci | nih.gov, nih.gov |
| ermB | Streptococci, Staphylococci | nih.gov, nih.gov, nih.gov |
| ermC | Staphylococcus aureus | nih.gov, nih.gov |
| ermE | Saccharopolyspora erythraea (producer) | |
| ermTR | Streptococci | nih.gov |
In addition to enzymatic modification of the rRNA, direct mutations in the 23S rRNA gene (rrl) can also confer macrolide resistance. nih.gov These mutations typically occur at or near the antibiotic binding site. The most frequently observed mutations are transitions or transversions at adenine 2058 and adenine 2059 (E. coli numbering). researchgate.netasm.org For example, an A2058G mutation is a common mechanism of resistance. asm.orgpnas.org
Mutations at other positions, though less common, have also been identified. While the prompt specifically mentions A2075G and A2074G, the primary and most clinically relevant mutations conferring macrolide resistance are found at positions 2057, 2058, and 2059. pnas.org These mutations prevent the proper binding of macrolides to the ribosome, thereby allowing protein synthesis to proceed. This mechanism is particularly significant in bacteria with a low number of rrn operons, such as Helicobacter pylori and Mycobacterium species. nih.gov
Table 2: Key 23S rRNA Mutations Conferring Macrolide Resistance
| Mutation (E. coli numbering) | Conferred Resistance | Bacterial Species Example(s) | Reference(s) |
|---|---|---|---|
| A2058G | High-level macrolide resistance | Streptococcus pneumoniae, Mycobacterium spp. | asm.org, pnas.org |
| A2059G | Macrolide resistance | Streptococcus pneumoniae, Helicobacter pylori | asm.org, pnas.org |
| C2611A/G | Macrolide and streptogramin B resistance | Streptococcus pneumoniae | asm.org |
The expression of erm genes can be regulated in two primary ways: inducible or constitutive. nih.govoup.com In inducible resistance, the methylase is only produced in the presence of an inducing agent, which is typically a 14- or 15-membered macrolide like erythromycin. oup.comnih.gov In the absence of an inducer, the erm mRNA forms a secondary structure that sequesters the ribosome binding site, preventing translation of the methylase gene. nih.gov When a macrolide binds to the ribosome, it causes the ribosome to stall during the translation of a short leader peptide, which in turn leads to a conformational change in the mRNA, exposing the ribosome binding site and allowing for the translation of the Erm methylase. nih.gov
Constitutive expression, on the other hand, involves the constant production of the methylase, irrespective of the presence of an inducer. nih.govnih.gov This often results from mutations, deletions, or insertions in the regulatory region of the erm gene that disrupt the secondary structure of the mRNA, leading to continuous translation. nih.govasm.org Constitutively expressed resistance generally confers a high-level resistance phenotype to all MLSB antibiotics. oup.com
Active Drug Efflux
A second major mechanism of macrolide resistance involves the active transport of the antibiotic out of the bacterial cell by efflux pumps. oup.comnih.gov This process prevents the intracellular accumulation of the drug to a concentration that would be inhibitory.
The most well-characterized macrolide efflux systems are encoded by the mef (macrolide efflux) genes. youtube.comnih.gov The mefA gene was first identified in Streptococcus pyogenes, while the highly similar mefE gene was found in Streptococcus pneumoniae. nih.gov These genes encode membrane-associated proteins that function as drug efflux pumps. youtube.comoup.com
These pumps specifically recognize and export 14- and 15-membered macrolides, resulting in a resistance phenotype known as the M phenotype. oup.comnih.gov This means that bacteria carrying mef genes are resistant to erythromycin and azithromycin (B1666446) but remain susceptible to 16-membered macrolides, lincosamides, and streptogramin B antibiotics. oup.comoup.com In many streptococcal species, the mef gene is part of a larger genetic element that also includes another gene, msr(D), which encodes an ATP-binding cassette (ABC) transporter that also contributes to macrolide resistance. frontiersin.orgscienceopen.com
Table 3: Characteristics of mef-Mediated Efflux
| Gene | Encoded Protein | Resistance Phenotype | Spectrum of Resistance | Reference(s) |
|---|---|---|---|---|
| mefA | Efflux Pump | M phenotype | 14- and 15-membered macrolides | oup.com, nih.gov |
| mefE | Efflux Pump | M phenotype | 14- and 15-membered macrolides | nih.gov, nih.gov |
Efflux pumps are significant contributors to the intrinsic resistance of many bacteria to a wide range of antimicrobial agents. researchgate.netnih.gov Some efflux pumps are constitutively expressed at a basal level, which helps the bacterium to tolerate low concentrations of toxic compounds, including antibiotics. mdpi.com The overexpression of these pumps, often due to mutations in their regulatory genes, can lead to acquired, clinically significant resistance. nih.gov
In the context of macrolides, efflux pumps encoded by mef genes typically confer low to moderate levels of resistance. oup.comscienceopen.com While this level of resistance may be clinically relevant, it is generally not considered high-level resistance. High-level resistance to macrolides is more commonly associated with target site modifications, such as those mediated by erm genes or mutations in the 23S rRNA. nih.govasm.org However, efflux pumps play a crucial role in the multi-step process of developing high-level resistance by allowing bacteria to survive in the presence of sub-inhibitory concentrations of antibiotics, which increases the likelihood of acquiring additional resistance mechanisms, such as target site mutations. mdpi.comasm.org
Ribosomal Protein Alterations
Alterations in the bacterial ribosome, the target of macrolide antibiotics, can significantly reduce drug binding and efficacy. Macrolides bind to the 50S ribosomal subunit, obstructing the passage of nascent polypeptide chains through the exit tunnel. nih.govresearchgate.net Mutations in the ribosomal proteins that line this tunnel can therefore confer resistance.
Mutations within the genes encoding the 50S ribosomal proteins L4 and L22 are a well-documented mechanism of macrolide resistance. nih.govresearchgate.netembopress.org These proteins have extended loops that protrude into the nascent peptide exit tunnel, and alterations in these loops can interfere with macrolide binding. nih.govnih.gov
In Escherichia coli, a variety of mutations in L4 and L22 have been identified that confer resistance to erythromycin. nih.gov For instance, a common mutation in L4 involves a lysine (B10760008) to glutamic acid substitution at position 63 (K63E). nih.gov This particular change is thought to narrow the peptide exit tunnel, thereby preventing erythromycin from accessing its binding site. nih.gov Conversely, deletions in L22, such as the removal of methionine, lysine, and arginine at positions 82-84, are believed to widen the tunnel, allowing the nascent polypeptide to bypass the bound antibiotic. nih.gov
Research has revealed a diverse array of mutations in both L4 and L22 that can lead to macrolide resistance, including missense mutations, insertions, and deletions. nih.gov Selections carried out with different macrolides have even identified antibiotic-specific resistance mutations. For example, the L22 Lys90Trp mutation confers resistance to erythromycin but not to other macrolides like tylosin (B1662201) or spiramycin. nih.govresearchgate.net This specificity arises from a decreased affinity of the mutant ribosome specifically for erythromycin. nih.gov
| Ribosomal Protein | Mutation Type | Specific Amino Acid Change/Deletion | Organism | Effect on Macrolide Resistance |
|---|---|---|---|---|
| L4 | Substitution | Lys63Glu (K63E) | Escherichia coli | Reduces binding affinity for erythromycin. nih.gov |
| L22 | Deletion | Δ82–84 (Met-Lys-Arg) | Escherichia coli | Confers resistance, potentially by widening the exit tunnel. nih.gov |
| L4 | Various | Multiple substitutions near the tip of the extended loop | Escherichia coli | Confers erythromycin resistance. nih.gov |
| L22 | Substitution | Lys90Trp (K90W) | Escherichia coli | Confers resistance to erythromycin but not tylosin or spiramycin. nih.govresearchgate.net |
| L4 | Substitution | H70R or H70L | Mycoplasma pneumoniae | Confers resistance to clindamycin (B1669177) and telithromycin (B1682012), respectively. asm.org |
| L22 | Substitution | P112R and A114T | Mycoplasma pneumoniae | Contributes to telithromycin resistance. asm.org |
| L22 | Deletion | Deletion of four amino acids between Thr110 and Lys115 | Mycoplasma pneumoniae | Contributes to high-level telithromycin resistance. asm.org |
Enzymatic Inactivation of Macrolides
Another significant mechanism of macrolide resistance is the enzymatic modification of the antibiotic molecule, rendering it unable to bind to the ribosome. nih.gov Bacteria have evolved specific enzymes that can detoxify macrolides. nih.gov Two primary classes of enzymes are responsible for this inactivation: macrolide esterases and macrolide phosphotransferases. nih.govnih.gov
Macrolide esterases, encoded by ere genes, inactivate macrolides by hydrolyzing the macrolactone ring. researchgate.netnih.gov This cleavage of the cyclic ester structure is critical for the antibiotic's interaction with the ribosome. researchgate.net The two most clinically significant erythromycin esterases are EreA and EreB. nih.gov EreA has a more limited substrate range and does not hydrolyze azithromycin or telithromycin, while EreB confers resistance to a broader range of 14- and 15-membered macrolides. nih.gov
Macrolide phosphotransferases (MPHs), encoded by mph genes, inactivate macrolides by covalently adding a phosphate (B84403) group to the 2'-hydroxyl group of the desosamine (B1220255) sugar. mdpi.com This modification sterically hinders the binding of the antibiotic to its ribosomal target. mdpi.com
| Enzyme Class | Gene | Mechanism of Action | Substrate Specificity (Examples) |
|---|---|---|---|
| Macrolide Esterase | ereA | Hydrolysis of the macrolactone ring. nih.gov | 14- and 15-membered macrolides (excluding azithromycin and telithromycin). nih.gov |
| Macrolide Esterase | ereB | Hydrolysis of the macrolactone ring. nih.gov | Most 14- and 15-membered macrolides (excluding telithromycin). nih.gov |
| Macrolide Phosphotransferase | mphA, mphB | Phosphorylation of the 2'-hydroxyl group of the desosamine sugar. mdpi.com | 14-, 15-, and 16-membered macrolides. mdpi.com |
Genetic Epidemiology and Transfer of Resistance Determinants
The rapid dissemination of macrolide resistance is largely due to the mobility of the genes conferring these resistance mechanisms. These genes are often located on mobile genetic elements (MGEs), which can be transferred between bacteria, even across species barriers.
The genes encoding the most common macrolide resistance mechanisms, ribosomal modification (erm genes) and efflux (mef genes), are frequently found on MGEs such as plasmids and transposons. nih.govfrontiersin.org This facilitates their spread through horizontal gene transfer (HGT). mdpi.com The three primary mechanisms of HGT are transformation, transduction, and conjugation. mdpi.commicrobiologyclass.net
Erm genes, which encode methyltransferases that modify the 23S rRNA target site, are a major cause of macrolide resistance. mdpi.com There are over 40 different erm gene classes, with erm(A), erm(B), and erm(C) being particularly important in staphylococci. mdpi.com These genes are often carried on transposons, such as Tn2010, which can also carry other resistance genes like mef(E). nih.gov The genetic linkage of resistance genes on the same MGE contributes to the co-selection and spread of multidrug resistance. nih.govfrontiersin.org
Mef (macrolide efflux) genes encode for efflux pumps that actively transport macrolides out of the bacterial cell. frontiersin.org The mef(A) and mef(E) variants are commonly found in streptococci. asm.org These genes are often located on integrative and conjugative elements (ICEs), which are MGEs that can integrate into the bacterial chromosome and also mediate their own transfer to other bacteria. nih.govfrontiersin.org For example, in Streptococcus pneumoniae, the mef(E) gene can be carried on the Tn916-like transposon, Tn2009. nih.gov
The transfer of these resistance genes is a dynamic process. For instance, studies have shown the successful transfer of erythromycin and tetracycline (B611298) resistance between Streptococcus suis strains via conjugation, with transfer frequencies in the range of 10-8. nih.govfrontiersin.org This highlights the efficiency with which resistance can spread within bacterial populations.
Structural and Biochemical Studies of Resistance Enzymes
Understanding the three-dimensional structure and catalytic mechanism of resistance enzymes is crucial for the rational design of new antibiotics or inhibitors that can overcome their activity.
Erythromycin resistance methyltransferases (Erm) are a key family of enzymes that confer high-level macrolide resistance by modifying the ribosome. nih.gov These enzymes catalyze the mono- or dimethylation of a specific adenine residue (A2058 in E. coli) within the 23S rRNA. nih.govuri.edu This modification prevents macrolides from binding effectively to their target. mdpi.com
Crystal structures of Erm methyltransferases, such as ErmE and ErmC', have provided valuable insights into their function. nih.gov These enzymes typically consist of an N-terminal catalytic domain with a Rossmann-like fold and a C-terminal domain. nih.gov The catalytic domain contains the binding site for the methyl donor, S-adenosyl-L-methionine (SAM). nih.gov
Structural comparisons between different Erm enzymes reveal a conserved catalytic core, even with low sequence identity. nih.gov For example, ErmE and ErmC' share only 24% sequence identity but have highly similar catalytic domains and a conserved SAM binding site. nih.gov The C-terminal domains are more variable and are thought to be involved in recognizing and binding to the 23S rRNA substrate. nih.gov The structure of an Erm-modified 70S ribosome has revealed that the dimethylation of A2058 does not cause a direct steric clash with the bound macrolide, but rather alters the electrostatic environment of the binding pocket, thus reducing the affinity for the antibiotic. nih.govuri.edu This detailed structural information provides a foundation for the design of new macrolides that can evade this common resistance mechanism. nih.gov
Fragment-Based Screening for Inhibitors of Resistance Enzymes
To combat the rise of macrolide resistance, one promising strategy is the development of adjuvant molecules that can inhibit the bacterial resistance enzymes themselves. nih.gov Co-administering such an inhibitor with an antibiotic like Erythromycin C could restore its clinical efficacy. Fragment-Based Lead Discovery (FBLD) has emerged as a powerful methodology for identifying novel inhibitors of these resistance enzymes. nih.govdrugdiscoverytrends.com
FBLD operates on the principle of starting with very small, low-molecular-weight chemical compounds, or "fragments" (typically <300 Da), and screening them for weak binding affinity (in the micromolar to millimolar range) to the target enzyme. nih.govresearchgate.net Because fragments are less complex than traditional drug molecules, they can probe a target's binding sites more efficiently, often resulting in higher hit rates than conventional high-throughput screening (HTS). amr-insights.eu Once a fragment hit is identified and its binding mode is characterized, it serves as a starting point for chemical elaboration, where medicinal chemists strategically "grow" or link fragments to create a more complex and potent lead compound. frontiersin.org
The detection of the weak interactions between fragments and their target enzyme requires highly sensitive biophysical techniques. A variety of methods are employed in a typical FBLD campaign, each providing different and often complementary information to validate hits and guide the optimization process. cam.ac.uk
Table 2: Key Biophysical Techniques in Fragment-Based Screening
| Technique | Principle | Role in FBLD |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detects changes in the magnetic environment of either the ligand's or the protein's nuclei upon binding. nih.gov | Primary screening (ligand-observed) and hit validation; provides structural information on the binding site (protein-observed). nih.govnih.gov |
| X-ray Crystallography | Provides a high-resolution, three-dimensional structure of the fragment bound to the active site of the target enzyme. frontiersin.org | Gold standard for hit validation; directly visualizes binding mode, enabling structure-based drug design. researchgate.net |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at a sensor surface as fragments in solution bind to an immobilized target protein. researchgate.net | Screening and hit validation; determines binding kinetics (on/off rates) and affinity (KD). nih.gov |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event. | Hit validation; provides a complete thermodynamic profile of the binding interaction (affinity, enthalpy, entropy). cam.ac.uk |
| Differential Scanning Fluorimetry (DSF) | Measures the change in a protein's thermal melting point upon ligand binding, detected by a fluorescent dye. frontiersin.org | A rapid and cost-effective method for primary screening and hit validation. |
| Mass Spectrometry (MS) | Detects the formation of the protein-fragment complex directly by its mass. cam.ac.uk | An emerging high-sensitivity technique for screening, especially useful for challenging targets. nih.gov |
A notable application of this approach against macrolide resistance was the discovery of inhibitors for the Erm family of methyltransferases. In one study, researchers used an NMR-based screen to identify fragments that could bind to the ErmAM enzyme. nih.gov This screen identified a series of triazine-containing compounds that exhibited weak binding. These initial fragment hits were then used as the foundation for optimization through parallel synthesis of numerous analogues. This process led to the development of compounds that could inhibit the Erm-mediated methylation of rRNA with activity in the low micromolar range. Subsequent structural studies using NMR and X-ray crystallography revealed that these inhibitors function by binding to the S-adenosylmethionine (SAM) binding site on the Erm protein, preventing the natural cofactor from binding and thus inhibiting the methylation reaction. nih.gov This work provides a clear proof-of-concept for using FBLD to generate novel inhibitors of macrolide resistance enzymes.
Advanced Analytical Methodologies for Erythromycin C Research
Chromatographic Techniques for Separation and Characterization
Chromatographic methods are fundamental in the analysis of complex mixtures like fermentation broths or bulk drug substances containing erythromycin (B1671065) and its related compounds. These techniques allow for the effective separation of Erythromycin C from other structurally similar molecules.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of this compound. An improved HPLC method for the analysis of erythromycin and its related substances, including this compound, utilizes reversed-phase columns such as C8 and C18. researchgate.net The separation can be achieved under mild conditions, for instance, at a pH of 6.5 and a temperature of 35°C. researchgate.net A typical mobile phase might consist of a mixture of acetonitrile (B52724) (25-40% v/v), 0.2 M ammonium (B1175870) phosphate (B84403) buffer, and 0.2 M tetramethylammonium (B1211777) phosphate, with a flow rate of 1.5 ml/min. researchgate.net
UV detection at a wavelength of 215 nm allows for the successful quantitation of Erythromycins A, B, and C, among other related substances. researchgate.net Research has demonstrated that HPLC methods are capable of separating and quantifying this compound from various epimers and degradation compounds, making it an invaluable tool in quality control and fermentation process monitoring. researchgate.net The selection of the stationary phase and mobile phase composition is critical to achieving optimal resolution between the different erythromycin compounds.
Table 1: HPLC Parameters for this compound Separation
| Parameter | Conditions |
|---|---|
| Column | C8 or C18 silica-based reversed-phase |
| Mobile Phase | Acetonitrile (25-40% v/v), 5% (v/v) 0.2 M ammonium phosphate buffer pH 6.5, 20% (v/v) 0.2 M tetramethylammonium phosphate, and water |
| Flow Rate | 1.5 ml/min |
| Temperature | 35°C |
| Detection | UV at 215 nm |
The coupling of liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the identification and characterization of this compound. LC-MS combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer.
A developed LC-MS method for the determination of erythromycin-related substances employed an Ashaipak ODP-50 HPLC column with a mobile phase consisting of 0.023 M ammonium formate (B1220265) (pH 10.3), water, and acetonitrile in a ratio of 35:25:40 (v/v/v). rsc.org In this system, this compound was identified, eluting at a relative retention time of 0.5 with respect to Erythromycin A and exhibiting a mass of 719.3 (M+H)⁺. rsc.org The use of MS detection is particularly advantageous over UV detection in forced degradation studies, as it allows for the assessment of relative impurity content even when co-elution occurs. daneshyari.com
LC-MS/MS methods, often using an ion trap mass spectrometer with an electrospray interface in the positive ion mode, offer even greater structural information through fragmentation patterns. These techniques have been successfully used to identify known related substances, including this compound, by comparing their mass spectra and fragmentation patterns to those of reference standards. rsc.org
Table 2: LC-MS Identification of this compound
| Compound | Relative Retention Time | Observed Mass (M+H)⁺ |
|---|---|---|
| This compound | 0.5 | 719.3 |
Capillary electrophoresis (CE) has emerged as a powerful technique for the analysis of erythromycin and its related substances, offering high efficiency and resolution. A method developed for the quantitative determination of erythromycin and its related substances, including this compound, utilized a modified 150 mM phosphate buffer at pH 7.5, containing 35% (v/v) ethanol (B145695) as an organic solvent. rsc.org
The analysis was performed at an applied voltage of 30 kV, achieving resolution of all compounds in approximately 45 minutes. rsc.org For enhanced detection sensitivity, a wavelength of 200 nm was used. rsc.org The accuracy and precision of this CE method make it suitable for the quantitative analysis of this compound in pharmaceutical samples. rsc.org The separation in CE is based on the differential migration of analytes in an electric field, which is influenced by their charge-to-size ratio, making it an orthogonal technique to HPLC.
Table 3: Capillary Electrophoresis Conditions for this compound Analysis
| Parameter | Conditions |
|---|---|
| Buffer | 150 mM phosphate buffer (pH 7.5) with 35% (v/v) ethanol |
| Applied Voltage | 30 kV |
| Detection | 200 nm |
| Approximate Resolution Time | 45 minutes |
Spectroscopic Methods for Structural Elucidation and Quantification
Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique that can be used for the quantitative analysis of active pharmaceutical ingredients. For erythromycin and its related compounds, the presence of a characteristic carbonyl (C=O) group in the lactone ring provides a strong absorption band in the mid-infrared region, which can be utilized for quantification.
A quantitative method for erythromycin in pharmaceutical formulations has been developed using transmission FT-IR spectroscopy. rsc.org This method often involves preparing a potassium bromide (KBr) pellet containing a known amount of the sample. researchgate.net The quantification is based on Beer's law, using the specific absorption band of the C=O functional group, typically in the region of 1743–1697 cm⁻¹. rsc.org This region is often free from interference from common excipients used in tablet formulations. The excellent linearity, with a high coefficient of determination (R² = 0.998), demonstrates the suitability of FT-IR for the rapid and routine quality control analysis of erythromycin-containing products, which would be applicable to the quantification of this compound due to its structural similarity and the presence of the same key functional group. rsc.org
Table 4: FT-IR Parameters for Quantitative Analysis
| Parameter | Details |
|---|---|
| Technique | Transmission FT-IR Spectroscopy |
| Sample Preparation | KBr pellet |
| Analytical Region | 1743–1697 cm⁻¹ (Carbonyl C=O band) |
| Basis of Quantification | Beer's Law |
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules, including complex antibiotics like this compound. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to confirm the molecular structure.
The structure of this compound has been studied in both organic and aqueous solutions using NMR. In aqueous solution, it has been shown to exist as an equilibrium mixture of the 9-ketone and a 12,9-hemiacetal form. The complete assignment of the ¹H and ¹³C NMR spectra is essential for confirming the connectivity of atoms and the stereochemistry of the molecule. This is achieved through a combination of experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). The chemical shifts and coupling constants provide detailed information about the local chemical environment of each proton and carbon atom, allowing for a definitive confirmation of the this compound structure. The analysis of NMR spectra of related compounds like Erythromycin A provides a foundational understanding for the interpretation of the spectra of this compound. daneshyari.com
Table 5: NMR Spectroscopic Analysis for this compound
| NMR Experiment | Purpose |
|---|---|
| ¹H NMR | Provides information on the proton environment and their connectivity through coupling constants. |
| ¹³C NMR | Provides information on the carbon skeleton of the molecule. |
| COSY | Establishes proton-proton (¹H-¹H) correlations through covalent bonds. |
| HSQC | Correlates protons directly attached to carbon atoms (¹H-¹³C one-bond correlations). |
| HMBC | Establishes long-range correlations between protons and carbons (¹H-¹³C two- and three-bond correlations). |
Mass Spectrometry (MS) for Structure Confirmation and Metabolite Identification
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the structural confirmation of this compound and the identification of its metabolites. This technique provides high sensitivity and specificity, allowing for the precise determination of molecular weights and the elucidation of chemical structures through fragmentation analysis.
In research settings, LC-MS methods have been developed to identify and characterize various related substances within erythromycin samples. During these analyses, this compound is identified by its specific mass-to-charge ratio (m/z). In positive ion mode, it typically shows a protonated molecule [M+H]⁺ at m/z 719.3. asianpubs.org The structural confirmation is further solidified using tandem mass spectrometry (MS/MS or MSⁿ). In this process, the parent ion (e.g., m/z 719.3) is isolated and fragmented by collision-induced dissociation. The resulting fragmentation pattern is unique to the molecule's structure and can be compared to reference standards or used for de novo structural elucidation. asianpubs.orgresearchgate.net For instance, the fragmentation of the erythromycin macrolide ring and the loss of its sugar moieties (like cladinose) produce characteristic product ions that confirm the core structure. researchgate.netresearchgate.net
This methodology is also critical for identifying metabolites. For example, studies on erythromycin metabolism in liver microsomes utilize high-resolution mass spectrometry (HR-MS) to detect metabolic products. nih.govmdpi.com Common metabolic reactions for macrolides include N-demethylation. The resulting metabolites, such as N-demethylated forms of erythromycin, are identified by a characteristic mass shift from the parent compound. nih.govmdpi.com
| Compound | Precursor Ion [M+H]⁺ (m/z) | Key Fragments/Losses | Analytical Context |
|---|---|---|---|
| This compound | 719.3 | Loss of cladinose (B132029) sugar, fragmentation of macrolide ring | Identification in bulk drug substance asianpubs.org |
| Anhydrothis compound | 702.0 | Loss of cladinose sugar, indicative of dehydration | Identification as an impurity/degradant researchgate.net |
| N-demethylerythromycin A | 720.4 | Loss of cladinose sugar, mass shift of -14 Da from Erythromycin A | Metabolite identification in liver microsomes nih.gov |
Application of Stable Isotope Labeling in Research
Stable isotope labeling is a powerful technique used in conjunction with mass spectrometry to trace the metabolic fate of drugs and understand their pharmacokinetic properties without the use of radioactive materials. In this compound research, this involves replacing certain atoms (commonly ¹²C, ¹H, or ¹⁴N) with their heavier, non-radioactive isotopes (e.g., ¹³C, ²H/D, or ¹⁵N).
The resulting isotopically labeled this compound is chemically identical to the unlabeled compound but can be distinguished by its higher mass in a mass spectrometer. This mass difference allows researchers to differentiate between the administered labeled drug and any endogenous or pre-existing unlabeled compounds within a biological system. nih.govnih.gov For example, Erythromycin-(N-methyl-¹³C,d₃) is a commercially available labeled version of Erythromycin A, indicating the feasibility and application of this approach for the macrolide class. sigmaaldrich.com
Use of this compound-¹³C in Drug Metabolism and Pharmacokinetic Studies (Preclinical)
In preclinical research, ¹³C-labeled this compound (this compound-¹³C) serves as an invaluable tracer in drug metabolism and pharmacokinetic (DMPK) studies. When a mixture of labeled and unlabeled drug is administered, the ratio of the two can be precisely measured over time in various biological samples. This "pulse-chase" approach allows for the accurate determination of pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion. longdom.orgresearchgate.net
The use of ¹³C-labeled compounds helps to quantify the formation of metabolites. Any metabolite formed from the administered labeled drug will also contain the ¹³C label, resulting in a distinct isotopic signature that can be easily detected by MS. nih.gov This enables researchers to calculate the rate and extent of metabolite formation and to construct a comprehensive metabolic profile of the drug candidate in preclinical models.
Tracing Metabolic Pathways within Biological Systems
Stable isotope labeling is instrumental in elucidating the biosynthetic and metabolic pathways of complex molecules like this compound. By introducing ¹³C-labeled precursors (e.g., ¹³C-propanol or ¹³C-glucose) into the fermentation culture of the producing organism, Saccharopolyspora erythraea, researchers can trace the incorporation of these labeled atoms into the erythromycin structure. nih.govresearchgate.net
Analysis by MS reveals which parts of the this compound molecule are derived from specific precursors, thereby mapping the biosynthetic pathway. nih.govresearchgate.net Similarly, when studying its breakdown in biological systems, administering this compound-¹³C allows for the unambiguous tracking of all resulting metabolites. The presence of the ¹³C label in downstream molecules confirms that they are products of this compound metabolism, helping to piece together the complete metabolic cascade. researchgate.net
Impurity Profiling and Metabolite Identification in Research Samples
A crucial aspect of drug research and development is the identification and characterization of impurities and metabolites to ensure the quality and safety of a pharmaceutical product. Advanced analytical techniques are employed to create a comprehensive profile of all related substances in research samples of this compound.
Detection and Identification of this compound Degradation Products and Metabolites (e.g., N-demethylated forms)
LC-MS is the primary technique for impurity and metabolite profiling. It can separate this compound from closely related structures, including its degradation products and metabolites. asianpubs.orgnih.gov Degradation can occur under stress conditions such as exposure to acid, base, heat, or light, leading to products like anhydrothis compound (formed by dehydration) or other related substances. researchgate.netlcms.czresearchgate.net
Metabolites are identified by analyzing samples from in vitro or in vivo research studies. A common metabolic pathway for erythromycins is N-demethylation of the desosamine (B1220255) sugar, catalyzed by cytochrome P450 enzymes (primarily CYP3A4) in the liver. nih.govnih.gov The resulting N-demethylated metabolites are readily identified by LC-MS due to the specific mass difference compared to the parent drug. nih.govmdpi.com For example, N-desmethyl-erythromycin A has been identified as a major metabolite of Erythromycin A in studies using chicken and human liver microsomes. nih.govmdpi.comnih.gov
| Compound Type | Example | Mechanism of Formation | Analytical Detection |
|---|---|---|---|
| Degradation Product | Anhydrothis compound | Acid-catalyzed dehydration | LC-MS, identified by mass shift (-18 Da) researchgate.net |
| Metabolite | N-demethylerythromycin forms | CYP450-mediated enzymatic N-demethylation | LC-MS, identified by mass shift (-14 Da) nih.gov |
| Related Substance | Erythromycin B | Biosynthetic impurity | LC-MS, identified by mass and retention time asianpubs.org |
Analytical Methods for this compound in Biological Fluids (e.g., serum, urine, liver microsomes in research settings)
To study the behavior of this compound in a biological context, robust and sensitive analytical methods are required for its quantification in complex matrices like serum, urine, and liver microsomes.
Serum/Plasma: For pharmacokinetic studies, methods based on high-performance liquid chromatography (HPLC) with UV or electrochemical detection, or more commonly, LC-MS/MS, are used. nih.govnih.gov These methods typically involve a protein precipitation or liquid-liquid extraction step to remove interferences, followed by chromatographic separation and detection. LC-MS/MS offers the highest sensitivity and specificity, with limits of quantitation often in the low ng/mL range, which is necessary for accurately defining the pharmacokinetic profile. nih.gov
Urine: Analysis in urine is important for understanding the excretion pathways of the drug. HPLC-UV or LC-MS methods are employed, often requiring a simple dilution or solid-phase extraction (SPE) step to prepare the sample. nih.govcore.ac.uk
Liver Microsomes: In vitro metabolism studies are frequently conducted using liver microsomes, which contain a high concentration of drug-metabolizing enzymes. nih.govmdpi.com To analyze the depletion of the parent drug (this compound) and the formation of its metabolites, samples are typically quenched with an organic solvent (e.g., acetonitrile) to stop the enzymatic reaction. After centrifugation to remove the microsomal proteins, the supernatant is directly analyzed by LC-MS or LC-HR-MS. nih.govmdpi.comnih.gov This allows for the identification of metabolites and the determination of metabolic stability.
Preclinical and Chemical Biology Research Applications of Erythromycin C
In Vitro Models for Mechanistic Investigations
Cell-Free Protein Synthesis Systems for Ribosomal Studies
Erythromycin (B1671065) C, like other macrolide antibiotics, is believed to exert its antibacterial effects by targeting the bacterial ribosome and inhibiting protein synthesis. Cell-free protein synthesis (CFPS) systems are powerful in vitro tools that allow for the detailed investigation of such mechanisms in a controlled environment, devoid of cellular membranes and other complex biological processes.
In these systems, components of the translational machinery, including ribosomes, tRNAs, and enzymes, are isolated and used to produce proteins from a DNA or mRNA template. The addition of compounds like erythromycins allows researchers to directly observe their impact on protein production. While much of the foundational research has been conducted with Erythromycin A, the principles of these studies are applicable to understanding the potential actions of Erythromycin C.
Erythromycins bind to the 50S subunit of the bacterial ribosome, specifically within the nascent peptide exit tunnel. This binding is thought to physically obstruct the passage of the growing polypeptide chain, leading to premature termination of translation. The precise interactions and the degree of inhibition can vary depending on the specific macrolide and the peptide sequence being translated.
Although direct comparative studies on the inhibitory potency of this compound versus Erythromycin A in CFPS systems are not extensively documented, the structural similarities and differences between these molecules provide a basis for investigation. The primary difference is the methylation of the mycarose (B1676882) sugar in Erythromycin A, a reaction catalyzed by the enzyme EryG on this compound. Studying how this single modification affects ribosomal binding affinity and the inhibition of specific peptide synthesis in a CFPS system can yield valuable insights into the structure-activity relationships of macrolide antibiotics.
Bacterial Cell Cultures for Resistance Mechanism Analysis
The emergence of antibiotic resistance is a critical area of research, and bacterial cell cultures are fundamental to its study. This compound can be utilized in these cultures to investigate the mechanisms by which bacteria develop resistance to macrolide antibiotics. The primary mechanisms of resistance to erythromycins include target site modification, active drug efflux, and enzymatic inactivation.
In the laboratory setting, bacterial strains can be cultured in the presence of sub-lethal concentrations of this compound to select for resistant mutants. Subsequent genetic and biochemical analysis of these resistant strains can identify the specific mutations or genes responsible for the resistance phenotype.
Key research findings related to macrolide resistance that can be investigated using this compound include:
Target Site Modification: The most common form of resistance involves the modification of the 23S rRNA component of the 50S ribosomal subunit by erythromycin ribosomal methylase (erm) enzymes. This methylation reduces the binding affinity of macrolides to the ribosome. Comparative studies using both this compound and Erythromycin A can determine if there are differences in the levels of resistance conferred by specific erm genes to these two closely related compounds.
Active Efflux: Some bacteria possess membrane proteins that actively pump macrolides out of the cell, preventing them from reaching their ribosomal target. The specificity of these efflux pumps for different macrolide structures can be assessed by comparing the susceptibility of bacterial strains expressing these pumps to this compound and Erythromycin A.
Enzymatic Inactivation: Less commonly, bacteria may produce enzymes that chemically modify and inactivate macrolides. The use of this compound as a substrate in assays with these enzymes can help to characterize their activity and substrate specificity.
| Resistance Mechanism | Description | Relevance to this compound Research |
| Target Site Modification | Methylation of 23S rRNA by erm enzymes reduces macrolide binding. | Comparative studies can assess the level of resistance to this compound versus Erythromycin A. |
| Active Efflux | Membrane pumps remove macrolides from the bacterial cell. | Investigating the substrate specificity of efflux pumps for different erythromycin analogues. |
| Enzymatic Inactivation | Bacterial enzymes modify and inactivate the antibiotic. | Characterizing the activity of inactivating enzymes using this compound as a substrate. |
Enzymatic Studies of Biosynthetic and Modifying Enzymes
Characterization of EryK and EryG Activities
This compound is a central molecule in the study of the biosynthesis of Erythromycin A. Two key enzymes, EryK and EryG, are directly involved in its formation and subsequent modification. In vitro studies of these enzymes are crucial for understanding the intricate steps of macrolide biosynthesis and for the potential bioengineering of novel antibiotic compounds.
EryK is a cytochrome P450 monooxygenase responsible for the C-12 hydroxylation of Erythromycin D to produce this compound. Kinetic studies have shown that EryK has a strong preference for Erythromycin D as its substrate. The characterization of EryK activity often involves incubating the purified enzyme with its substrate, Erythromycin D, and detecting the formation of this compound using techniques such as high-performance liquid chromatography (HPLC).
EryG is an S-adenosyl-L-methionine (SAM)-dependent methyltransferase that catalyzes the final step in Erythromycin A biosynthesis: the methylation of the mycarose sugar of this compound. Similar to studies of EryK, the activity of EryG is characterized by incubating the purified enzyme with its substrates, this compound and SAM, and monitoring the production of Erythromycin A.
These enzymatic studies are not only fundamental to understanding the natural biosynthetic pathway but also have applications in synthetic biology. By understanding the substrate specificities and catalytic mechanisms of EryK and EryG, researchers can explore the possibility of using these enzymes to modify other macrolide structures, potentially leading to the creation of new antibiotics with improved properties.
| Enzyme | Function | Substrate | Product |
| EryK | C-12 Hydroxylation | Erythromycin D | This compound |
| EryG | Mycarose Methylation | This compound | Erythromycin A |
In Vitro Activity Assays for Cytochrome P450 Oxidases (e.g., EryF)
In vitro activity assays for EryF typically involve the reconstitution of the enzymatic system with purified EryF, a ferredoxin, and a ferredoxin reductase, along with the substrate 6-dEB and the cofactor NADPH. The reaction progress is monitored by detecting the formation of the hydroxylated product. These assays are essential for characterizing the enzyme's kinetics, substrate specificity, and mechanism of action. Understanding the function of early pathway enzymes like EryF provides a more complete picture of how the precursors for this compound are generated.
Role in Drug Metabolism Research
Erythromycin A is a known inhibitor of the human cytochrome P450 enzyme, CYP3A4, which is responsible for the metabolism of a large number of clinically used drugs. This inhibition can lead to significant drug-drug interactions. Given the structural similarity between Erythromycin A and this compound, it is plausible that this compound may also interact with CYP3A4.
In preclinical drug metabolism research, this compound can be used as a tool to investigate the structural requirements for CYP3A4 inhibition by macrolides. In vitro studies using human liver microsomes or recombinant CYP3A4 can compare the inhibitory potential of this compound with that of Erythromycin A. Such studies can help to elucidate the role of the mycarose methylation in the interaction with the active site of the enzyme. This information is valuable for the design of new macrolide antibiotics with a reduced potential for drug-drug interactions.
Substrate Identification for ABC Transporters (e.g., ABCC2/MRP2)
Erythromycin has been identified as a substrate for the ATP-binding cassette (ABC) transporter ABCC2, also known as multidrug resistance-associated protein 2 (MRP2). nih.govdrugbank.com This transporter is highly expressed on the apical membrane of polarized cells, such as the canalicular membrane of hepatocytes and the brush border membrane of renal proximal tubule cells, where it plays a crucial role in the excretion of drugs and their metabolites. nih.govevotec.comnih.gov
| Transporter | Model System | Finding | Reference |
|---|---|---|---|
| Human ABCC2 (MRP2) | Validated transfected inside-out vesicles (Sf9 cells) | Erythromycin identified as a substrate. | nih.gov |
| Mouse Abcc2 (Mrp2) | Validated transfected inside-out vesicles (Sf9 cells) | Erythromycin identified as a substrate. | nih.gov |
| Mouse Abcc2 (Mrp2) | Abcc2-knockout mice | Abcc2 deficiency led to significantly increased erythromycin metabolism. | nih.govdrugbank.com |
Interaction with Cytochrome P450 Enzymes (e.g., CYP3A4) in Animal/Microsomal Models
Erythromycin is well-documented as an inhibitor of Cytochrome P450 3A4 (CYP3A4), a major enzyme involved in drug metabolism. nih.govnih.gov This interaction has been extensively studied in various preclinical models, including animal hepatic microsomes and long-term human hepatocyte cultures. nih.govresearchgate.net The inhibitory action is characterized as both noncompetitive and mechanism-based, where erythromycin forms a quasi-irreversible complex with the enzyme, reducing its metabolic capacity. nih.govresearchgate.net
In studies using cat hepatic microsomes, erythromycin exhibited noncompetitive inhibition of CYP3A activities, specifically midazolam 1'- and 4-hydroxylation. researchgate.net Research in long-term hepatocyte culture models, such as HepatoPac, has further detailed this interaction, showing that erythromycin can inhibit CYP3A activity by over 85% for extended periods at concentrations of 30 µM. nih.gov These models are valuable for assessing the CYP3A contribution to the clearance of drug candidates. nih.gov The duration of erythromycin administration has been shown to be a critical factor, with a plateau in CYP3A inhibition being reached after approximately four days of treatment in human studies. researchgate.net This extensive characterization makes erythromycin a standard probe for evaluating the activity of CYP3A4 in preclinical drug development. drugbank.com
| Model System | CYP450 Isoform | Type of Inhibition | Key Findings | Reference |
|---|---|---|---|---|
| Cat Hepatic Microsomes | CYP3A | Noncompetitive | Inhibited midazolam 1'- and 4-hydroxylation with Ki values of 3.14 mM and 6.41 mM, respectively. | researchgate.net |
| Long-Term Human Hepatocyte Culture (HepatoPac) | CYP3A | Mechanism-based | Inhibited midazolam hydroxylation by >85% at 30 µM for 144 hours. | nih.gov |
| Human Volunteers | CYP3A4 | Inhibitor | Decreased clearance of lignocaine, a CYP3A4 substrate. | nih.gov |
Development of Novel Macrolide Analogs for Overcoming Resistance
Structure-Based Drug Design Targeting erm Methyltransferases
A prevalent mechanism of bacterial resistance to macrolides is the modification of the ribosomal target site by erythromycin resistance methyltransferases (Erm). nih.govuri.edu These enzymes catalyze the dimethylation of a specific adenine (B156593) residue (A2058 in E. coli) within the 23S rRNA of the large ribosomal subunit. uri.edu This modification prevents the antibiotic from binding effectively, rendering it inactive.
To combat this resistance, researchers are employing structure-based drug design. This approach relies on high-resolution structural information of Erm enzymes and the Erm-modified ribosome. uri.edu The crystal structures of several Erm methyltransferases, such as ErmC and Erm38 from Mycobacterium smegmatis, have been determined. nih.govresearchgate.net These structures reveal the enzyme's Rossmann-fold catalytic domain and a C-terminal domain crucial for RNA binding and methylation specificity. nih.gov By identifying catalytically critical residues at the putative RNA-binding site, these studies provide a blueprint for designing small-molecule inhibitors that could block the methyltransferase's function. nih.govresearchgate.net Furthermore, the high-resolution crystal structure of the Erm-dimethylated 70S ribosome itself provides novel insights into the mechanism of resistance, laying a foundation for the rational design of new macrolides capable of binding to the modified target. uri.edu
Rational Design of Derivatives with Modified Ribosomal Binding or Reduced Susceptibility to Efflux
Beyond enzymatic modification of the target, resistance to erythromycin also arises from mutations in the ribosome that alter the drug's binding site and from the action of bacterial efflux pumps that actively expel the drug from the cell. pnas.orgnih.gov Rational drug design strategies are being used to develop new macrolide derivatives that can overcome these mechanisms.
Modified Ribosomal Binding : Mutations in the 23S rRNA peptidyl transferase loop or in ribosomal proteins like L4 and L22 can reduce the binding affinity of erythromycin. nih.govnih.gov Rational design aims to create new analogs with modified structures that can accommodate these changes. By refining the understanding of how erythromycin interacts with its binding pocket through molecular dynamics simulations and structural biology, chemists can make targeted modifications to the macrolide scaffold to restore or enhance binding to these mutated ribosomes. researchgate.net
Reduced Susceptibility to Efflux : Efflux pumps, such as those associated with the msr(A) gene, are a major cause of resistance, particularly in gram-negative bacteria. pnas.org These pumps recognize and export macrolides, preventing them from reaching their ribosomal target. nih.gov The design of new derivatives involves altering the chemical properties of the macrolide to make it a poor substrate for these pumps. A rational prioritization strategy, combining chemical synthesis with microbiological testing, has been used to create libraries of macrolide derivatives enriched with compounds that show high activity against efflux-proficient resistant strains. pnas.org
Application of this compound in Chemical Biology
Use as a Chemical Probe to Study Ribosomal Function
Erythromycin serves as a powerful chemical probe for investigating the structure, function, and dynamics of the ribosome. nih.govasm.org By binding to a specific site on the large ribosomal subunit, it can be used to map the topology of the ribosome and explore the interrelationships between different antibiotic and substrate binding sites. nih.gov
A key finding from studies using radiolabeled erythromycin is its differential binding behavior. nih.govasm.org Erythromycin binds effectively to isolated, free 70S ribosomes but shows virtually no binding to polyribosomes, which are ribosomes actively engaged in protein synthesis. nih.gov However, if the nascent polypeptide chain (peptidyl-tRNA) is removed from the polyribosomes, erythromycin can then bind. nih.govasm.org This observation provides critical insight into the conformational state of the ribosome during different phases of the translation cycle. It suggests that the presence of a growing peptide chain in the nascent peptide exit tunnel, where erythromycin binds, occludes the drug's binding site. Therefore, erythromycin can be used to distinguish between different functional states of the ribosome, making it an invaluable tool for elucidating the complex mechanics of protein synthesis. nih.govnih.gov
As a Scaffold for Investigating Polyketide Biosynthesis
The biosynthetic pathway of erythromycins is a paradigm for understanding modular polyketide synthases (PKSs), the large multi-enzyme complexes responsible for the assembly of many clinically important natural products. nih.gov The entire erythromycin gene cluster from Saccharopolyspora erythraea has been a foundational tool for genetic and enzymatic studies. This complex pathway involves the sequential condensation of propionyl-CoA and methylmalonyl-CoA units to form the macrocyclic core, 6-deoxyerythronolide B (6-dEB). nih.govresearchgate.net
Subsequent tailoring enzymes modify this core to produce the various forms of erythromycin. The formation of this compound is intricately linked to this pathway, arising from the same precursors as Erythromycin A, B, and D. Specifically, the conversion of Erythronolide B (the C6-hydroxylated form of 6-dEB) to Erythromycin D involves glycosylation steps. This compound is then derived from Erythromycin D. researchgate.net
A key enzyme in this process is the glycosyltransferase EryCIII. This enzyme, in concert with its activating partner EryCII (a P450 homolog), is responsible for attaching the deoxysugar TDP-d-desosamine to the macrolide scaffold, a critical step in the biosynthesis of Erythromycin D. nih.gov Structural and functional studies of the EryCIII-EryCII complex have provided significant insights into the mechanisms of glycosyltransferase activity and specificity in polyketide biosynthesis. nih.gov The understanding of how enzymes like EryCIII function allows researchers to use the erythromycin biosynthetic machinery as a versatile scaffold. By manipulating the genes encoding these enzymes, including EryCIII, it is possible to generate novel "unnatural" natural products, thereby investigating the principles of polyketide synthesis and creating libraries of new macrolides for biological screening. pnas.org
The study of enzymes specific to the later stages of erythromycin biosynthesis, such as those involved in forming this compound from its precursors, provides valuable data on the substrate tolerance and catalytic mechanisms of tailoring enzymes. This knowledge is crucial for the field of synthetic biology, aiming to reprogram PKS pathways to produce novel compounds with tailored chemical and biological properties.
Preclinical Investigations of Modified Bioactivities (e.g., Anti-inflammatory)
While the broader class of macrolides, particularly Erythromycin A, has been investigated for anti-inflammatory and immunomodulatory properties, there is a notable scarcity of specific preclinical research focusing solely on this compound for these activities. nih.govnih.gov The available literature predominantly details the effects of the more common erythromycin variants.
There is a lack of specific studies in the scientific literature detailing the cellular signaling pathways modulated by this compound. Research on the anti-inflammatory mechanisms of macrolides has identified several pathways affected by Erythromycin A, including the inhibition of NF-κB and the modulation of the PI3K/AKT and MAPK signaling pathways. nih.govnih.govnih.gov However, dedicated studies to determine if this compound interacts with these or other signaling pathways to a similar or different extent have not been published.
Specific in vitro and animal model studies investigating the immunomodulatory effects of this compound are not available in the current body of scientific literature. Preclinical studies have demonstrated that erythromycin can inhibit neutrophil infiltration in animal models of lung inflammation and periodontitis. nih.govnih.gov Furthermore, in vitro studies have shown that erythromycin and some of its non-antibacterial derivatives can inhibit T-lymphocyte proliferation and modulate cytokine production. nih.gov These findings are attributed to erythromycin in general, and research has not been extended to specifically characterize the immunomodulatory profile of this compound.
Q & A
Basic: What analytical methods are recommended to differentiate Erythromycin C from structurally related macrolides like Erythromycin A and B?
Methodological Answer:
High-performance liquid chromatography (HPLC) with UV detection at 215 nm is the gold standard for separation, leveraging differences in polarity and retention times. For example, this compound elutes at ~5.99 min, while Erythromycin A and B elute at 9.68 min and 25.32 min, respectively . To enhance resolution, use reverse-phase columns (e.g., Purospher STAR RP-18) with phosphate buffer and ethyl acetate (3% v/v) to adjust solution polarity, improving selectivity . Validate methods via spiked recovery experiments and cross-reference with mass spectrometry (LC-MS) for confirmation.
Basic: What protocols ensure accurate quantification of this compound in fermentation broths?
Methodological Answer:
Employ competitive adsorption equilibrium studies using macroporous resins (e.g., SP825) to isolate this compound from complex matrices. Batch adsorption experiments at controlled temperatures (25–30°C) and pH (6.5–7.5) can quantify binding affinity. Use Langmuir isotherm models to calculate adsorption capacity (e.g., this compound: 120 mg/g resin) and selectivity coefficients . Validate via triplicate sampling and statistical comparison with HPLC quantification.
Advanced: How can researchers design experiments to optimize this compound yield while minimizing co-production of Erythromycin A?
Methodological Answer:
Adopt a factorial design of experiments (DoE) to test variables like fermentation pH, nutrient composition, and oxygen uptake rates. For instance, Response Surface Methodology (RSM) with central composite designs can model interactions between variables and predict optimal conditions. Use ANOVA to identify significant factors (e.g., dissolved oxygen levels, glucose concentration) and validate via pilot-scale bioreactor trials . Monitor metabolic flux using isotopically labeled precursors to track byproduct formation.
Advanced: How should researchers resolve contradictory data in competitive adsorption studies of this compound and A?
Methodological Answer:
Contradictions often arise from unaccounted variables like axial dispersion or pore diffusion kinetics. Use a general rate model incorporating film diffusion, pore diffusion, and axial dispersion coefficients to simulate breakthrough curves. For example, SP825 resin studies show axial dispersion dominates this compound adsorption (diffusion coefficient: 1.2 × 10⁻⁶ cm²/s), while pore diffusion affects Erythromycin A more significantly . Validate models via fixed-bed column experiments and sensitivity analysis.
Methodological Framework: How can the PICO framework improve research question formulation for this compound studies?
Methodological Answer:
Apply the P opulation (e.g., microbial strains), I ntervention (e.g., chromatographic separation), C omparison (e.g., Erythromycin A vs. C), and O utcome (e.g., purity, yield) structure. Example:
- P: Saccharopolyspora erythraea fermentation broth
- I: Frontal chromatography with SP825 resin
- C: Washing chromatography vs. frontal chromatography
- O: this compound recovery rate (>85%)
This framework ensures alignment with feasibility and novelty criteria (FINER) .
Data Management: What strategies ensure reproducibility in this compound research?
Methodological Answer:
Implement a Data Management Plan (DMP) detailing:
- Storage : Raw HPLC chromatograms and adsorption isotherms in FAIR-compliant repositories.
- Metadata : Document experimental conditions (e.g., resin batch, solvent polarity).
- Statistical Protocols : Pre-register analysis plans (e.g., ANOVA thresholds, R² cutoffs) to avoid post-hoc bias .
Share code for computational models (e.g., Langmuir isotherm fitting scripts) via platforms like GitHub.
Contradictory Findings: How to address variability in this compound’s antimicrobial activity assays?
Methodological Answer:
Variability often stems from differences in bacterial strain susceptibility or assay conditions. Standardize protocols using CLSI guidelines:
- Use Micrococcus luteus ATCC 9341 for agar diffusion assays.
- Control solvent composition (e.g., ethanol concentration ≤5% v/v) to avoid inhibition artifacts.
Report MIC values with 95% confidence intervals and validate via broth microdilution .
Advanced Separation: What innovative techniques improve industrial-scale purification of this compound?
Methodological Answer:
Frontal chromatography with SP825 resin and ethyl acetate-modified eluents achieves >90% purity. Key steps:
Adsorption : Load fermentation broth at 2 BV/h flow rate.
Washing : Remove weakly adsorbed impurities with phosphate buffer.
Elution : Recover this compound with 15% (v/v) isopropanol.
This method reduces solvent waste by 40% compared to traditional methods .
Ethical & Statistical Considerations: How to ensure rigor in in vitro toxicity studies of this compound derivatives?
Methodological Answer:
- Ethics : Adhere to institutional biosafety protocols for handling antibiotic-resistant strains.
- Statistics : Predefine sample sizes using power analysis (α=0.05, β=0.2). For cytotoxicity assays (e.g., MTT), use non-linear regression to calculate IC50 values with bootstrap confidence intervals .
- Controls : Include vehicle controls (e.g., DMSO) and reference antibiotics (e.g., erythromycin base).
Mechanistic Studies: What methodologies elucidate this compound’s inhibition of bacterial translocation?
Methodological Answer:
Use ribosome profiling via next-gen sequencing to map drug-ribosome interactions. For in vitro models:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
